Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain 1-(chlorodifluoromethoxy)-4-nitrobenzene.
Reduction and Cyclization: The nitro group is then reduced to an amine, which undergoes cyclization with ethyl 4-piperidinecarboxylate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds, such as:
1-(Chlorodifluoromethoxy)-4-nitrobenzene: Shares the chlorodifluoromethoxy group but lacks the piperidine and pyrrolidinone moieties.
Ethyl 4-piperidinecarboxylate: Contains the piperidine ring but lacks the chlorodifluoromethoxyphenyl group.
Properties
Molecular Formula |
C19H21ClF2N2O5 |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
ethyl 1-[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H21ClF2N2O5/c1-2-28-18(27)12-7-9-23(10-8-12)15-11-16(25)24(17(15)26)13-3-5-14(6-4-13)29-19(20,21)22/h3-6,12,15H,2,7-11H2,1H3 |
InChI Key |
YXAMUPZTXUTTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
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